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Compound of Interest

Compound Name: Bindschedler's green leuco base

Cat. No.: B1199075 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
The Bindschedler's green leuco base assay is a sensitive and reliable colorimetric method

for the determination of peroxidase activity and for the quantification of hydrogen peroxide. This

assay is particularly useful in various research and drug development contexts, including the

screening of enzyme inhibitors, the characterization of antioxidant activity, and the monitoring

of processes that generate or consume hydrogen peroxide.

The principle of the assay is based on the horseradish peroxidase (HRP)-catalyzed oxidation of

the colorless Bindschedler's green leuco base in the presence of hydrogen peroxide. This

reaction produces a stable, water-soluble green dye, Bindschedler's green, which exhibits a

strong absorbance at a specific wavelength, allowing for quantitative measurement. The rate of

color formation is directly proportional to the peroxidase activity or the concentration of

hydrogen peroxide in the sample.

One of the key advantages of this assay is its high sensitivity. However, it is important to note

that the presence of reducing agents in the sample can interfere with the assay by reducing the

colored Bindschedler's green back to its leuco form, potentially leading to an underestimation of

the analyte.

For quantitative analysis of peroxidase activity, it is crucial to determine the molar extinction

coefficient of the oxidized Bindschedler's green under the specific assay conditions. In the
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absence of a readily available and universally accepted value, it is recommended to generate a

standard curve using a known concentration of the oxidized dye or to express the results in

relative terms (e.g., units of activity per milligram of protein).

Experimental Protocols
Materials and Reagents

Bindschedler's Green Leuco Base (CAS 637-31-0)

Horseradish Peroxidase (HRP)

Hydrogen Peroxide (H₂O₂) (30% solution)

Sodium Phosphate Monobasic (NaH₂PO₄)

Sodium Phosphate Dibasic (Na₂HPO₄)

Distilled or deionized water

Spectrophotometer or microplate reader capable of measuring absorbance at or near 727

nm

Cuvettes or microplates

Pipettes and tips

Volumetric flasks and other standard laboratory glassware

Preparation of Reagents
Phosphate Buffer (0.1 M, pH 6.0):

Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium

phosphate dibasic.

To prepare 100 mL of the buffer, mix 87.7 mL of the 0.1 M sodium phosphate monobasic

solution with 12.3 mL of the 0.1 M sodium phosphate dibasic solution.
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Adjust the pH to 6.0 using a pH meter and either 1 M HCl or 1 M NaOH, if necessary.

Store at 4°C.

Bindschedler's Green Leuco Base Stock Solution (10 mM):

Dissolve 25.54 mg of Bindschedler's green leuco base in a small amount of a suitable

organic solvent (e.g., DMSO or ethanol) before bringing the final volume to 10 mL with the

phosphate buffer (0.1 M, pH 6.0). Note: The leuco base may have limited solubility directly

in aqueous buffer.

Prepare this solution fresh and protect it from light.

Hydrogen Peroxide Stock Solution (100 mM):

Dilute 113 µL of 30% H₂O₂ solution in 10 mL of distilled water.

The exact concentration of the H₂O₂ stock solution should be determined

spectrophotometrically by measuring its absorbance at 240 nm (molar extinction

coefficient, ε = 43.6 M⁻¹cm⁻¹).

Store at 4°C in a dark bottle.

Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL):

Dissolve 1 mg of HRP in 1 mL of phosphate buffer (0.1 M, pH 6.0).

Store in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Assay Procedure for Peroxidase Activity
Prepare the Reaction Mixture: In a microcentrifuge tube or the well of a microplate, prepare

the reaction mixture by adding the following components in the order listed:

Phosphate Buffer (0.1 M, pH 6.0)

Bindschedler's Green Leuco Base solution (to a final concentration typically in the range

of 50-200 µM)
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Sample containing peroxidase or HRP standard solution

Initiate the Reaction: Add hydrogen peroxide solution to the reaction mixture to initiate the

reaction. The final concentration of H₂O₂ should be in the range of 100-500 µM. The total

reaction volume will depend on the cuvette or microplate well size (e.g., 200 µL for a 96-well

plate or 1 mL for a standard cuvette).

Incubate: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

Measure Absorbance: Immediately after adding the H₂O₂, start monitoring the increase in

absorbance at 727 nm over a set period (e.g., 5-10 minutes) using a spectrophotometer or

microplate reader. Record the absorbance at regular intervals (e.g., every 30 seconds).

Data Analysis:

Plot the absorbance at 727 nm against time.

Determine the initial linear rate of the reaction (ΔA/Δt).

The peroxidase activity can be calculated using the Beer-Lambert law: Activity (U/mL) =

(ΔA/Δt) * V / (ε * l * v) where:

ΔA/Δt is the change in absorbance per minute

V is the total reaction volume (in mL)

ε is the molar extinction coefficient of oxidized Bindschedler's green (in M⁻¹cm⁻¹)

l is the path length of the cuvette or microplate well (in cm)

v is the volume of the enzyme sample added (in mL)

Note: As a specific molar extinction coefficient for oxidized Bindschedler's green is not

readily available in the literature, it is recommended to either determine it experimentally

or to express the activity in relative units. For relative quantification, a consistent set of

assay conditions must be used.

Data Presentation
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Parameter
Recommended
Value/Range

Notes

Wavelength of Maximum

Absorbance (λmax)
727 nm

For the oxidized

Bindschedler's green dye.

pH 6.0
Optimal for many peroxidase

enzymes.

Temperature 25°C - 37°C
Should be kept constant

throughout the assay.

Bindschedler's Green Leuco

Base Concentration
50 - 200 µM

Optimal concentration may

need to be determined

empirically.

Hydrogen Peroxide (H₂O₂)

Concentration
100 - 500 µM

Substrate concentration should

be optimized for the specific

enzyme.

Molar Extinction Coefficient (ε) Not readily available

Recommended to determine

experimentally or use a

standard curve.
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Caption: Experimental workflow for the Bindschedler's green leuco base assay.
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To cite this document: BenchChem. [Standard Operating Procedure for Bindschedler's
Green Leuco Base Assay]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199075#standard-operating-procedure-for-
bindschedler-s-green-leuco-base-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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